Enantioselective Hydrogenation: Superior Substrate Performance vs. β-Substituted Cinnamic Acids
As an α-substituted acrylic acid, 2-(3-chlorophenyl)prop-2-enoic acid is a superior substrate for asymmetric hydrogenation compared to its β-substituted cinnamic acid analogues (e.g., 3-chlorocinnamic acid), which lack a prochiral center at the α-carbon. When subjected to a RuPHOX-Ru catalyzed hydrogenation under 5 bar H2, this class of α-substituted acrylic acids is converted to the corresponding chiral α-substituted propanoic acids in up to 99% yield and 99.9% enantiomeric excess (ee) [1].
| Evidence Dimension | Asymmetric hydrogenation efficiency |
|---|---|
| Target Compound Data | Up to 99% yield, 99.9% ee for α-substituted acrylic acids (class representative) |
| Comparator Or Baseline | 3-chlorocinnamic acid (β-substituted): no prochiral α-carbon; yields achiral product upon hydrogenation |
| Quantified Difference | Enables access to chiral products with >99% ee, which is impossible with β-substituted analogues |
| Conditions | RuPHOX-Ru catalyst, 5 bar H2, gram-scale, catalyst loading up to 5000 S/C |
Why This Matters
For medicinal chemistry and process development teams, this compound provides a direct route to enantiomerically pure 2-arylpropanoic acid intermediates, a structural motif common in non-steroidal anti-inflammatory drugs (NSAIDs), whereas β-substituted isomers cannot access this chiral space.
- [1] Li, J., et al. 'Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex.' Organic Letters, vol. 18, no. 9, 2016, pp. 2122-2125. View Source
